molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk Inhibitor CAS No. 784211-09-2

Cdk/Crk Inhibitor

カタログ番号 B1679313
CAS番号: 784211-09-2
分子量: 473.3 g/mol
InChIキー: VQNCIRRXQQTXEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A Cdk/Crk Inhibitor is a chemical that inhibits the function of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). They are primarily used for Phosphorylation & Dephosphorylation applications . CDK inhibitors have been developed to treat cancers by preventing overproliferation of cancer cells . The US FDA approved the first drug of this type, palbociclib (Ibrance), a CDK4/6 inhibitor, in February 2015 .


Synthesis Analysis

The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy evident with approved drugs such as palbociclib, ribociclib, and abemaciclib . The discovery of a series of novel pyridine-derived CDK8 inhibitors has been detailed . Medicinal chemistry optimization gave rise to a potent CDK8 inhibitor with oral bioavailability .


Molecular Structure Analysis

The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners .


Chemical Reactions Analysis

CDK targeted drug discovery strategies have predominantly used biochemical, activity-based assays coupled with structural insight to improve inhibitor potency and selectivity . This approach has aided the design and development of many ATP-competitive small molecules .


Physical And Chemical Properties Analysis

The Cdk/Crk Inhibitor is a solid substance with a molecular weight of 473.35 . It is white in color and can be dissolved in DMSO to a concentration of 5 mg/mL .

科学的研究の応用

Application in Phosphorylation & Dephosphorylation

  • Summary : The Cdk/Crk Inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of Cdk/Crk .
  • Methods : The inhibitor is a cell-permeable pyrazolo-pyrimidinone compound that acts as a potent, selective, and ATP-competitive inhibitor of Cdks . It competes with ATP .
  • Results : The inhibitor has IC50 values of 48 nM, 15 nM, 9 nM, 10 nM, 71 nM, and 9 nM for Cdk1/B, Cdk2/E, Cdk3/E, Cdk5/p35, Cdk7/H/MAT1, and Cdk9, respectively . It inhibits Cdk4/D1, Cdk6/D3, and GSK-3β only at much higher concentrations .

Application in Cancer Research

  • Summary : RGB-286147 exhibits anti-tumor activity . It is a broad-spectrum growth inhibitor toward tumor cells .
  • Methods : The inhibitor is used to induce cell apoptosis . It is applied to tumorigenic cell lines .
  • Results : RGB-286147 shows broad anti-tumor activity with an average GI50 value of <10 nM for 60 tumorigenic cell lines . It also inhibits growth of non-cycling HCT116 cells with an IC50 value of 40 nM .

Application in Cell Cycle Arrest

  • Summary : RGB-286147 has been shown to induce cell cycle arrest in the G1 phase .
  • Methods : The inhibitor is applied to HCT116 cells at concentrations of 50-100 nM for 24-48 hours .
  • Results : The treatment causes a marked inhibition of DNA replication and induces cell cycle arrest .

Application in Apoptosis Induction

  • Summary : RGB-286147 is known to induce apoptosis in cells .
  • Methods : The inhibitor is applied to HCT116 cells at a concentration of 100 nM for 48 hours .
  • Results : The treatment results in proteolytic cleavage of PARP, a key step in the process of apoptosis .

Application in Colony Formation Inhibition

  • Summary : RGB-286147 has been shown to inhibit colony formation .
  • Methods : The inhibitor is applied to HCT116 cells for 24-72 hours .
  • Results : The inhibitor shows potent and irreversible cell killing activity in HCT116 cells. The IC50 value for inhibition of colony formation by RGB-286147 is 57 nM .

Application in Growth Inhibition of Non-Cycling Cells

  • Summary : RGB-286147 has been shown to inhibit the growth of non-cycling HCT116 cells .
  • Methods : The inhibitor is applied to non-cycling HCT116 cells for 48 hours .
  • Results : The inhibitor inhibits growth of non-cycling HCT116 cells with an IC50 value of 40 nM .

将来の方向性

CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

特性

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk/Crk Inhibitor

CAS RN

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

Citations

For This Compound
23
Citations
M Caligiuri, F Becker, K Murthi, F Kaplan, S Dedier… - Chemistry & biology, 2005 - cell.com
The identification of molecular determinants of tumor cell survival is an important objective in cancer research. Here, we describe a small-molecule kinase inhibitor (RGB-286147), which…
Number of citations: 66 www.cell.com
A Österroos, M Kashif, C Haglund, K Blom… - Biochemical …, 2016 - Elsevier
… In a final refined analysis, the five drugs cytarabine, KP372-1, PDGF receptor tyrosine kinase inhibitor IV, Cdk/Crk inhibitor and daunorubicin were used in an iterative search for …
Number of citations: 4 www.sciencedirect.com
B Buchmann, T Schirdewahn, K Döhner… - Zeitschrift für …, 2016 - thieme-connect.com
Hepatitis delta is the most severe form of viral hepatitis. It is caused by the hepatitis delta virus (HDV), a co-infecting agent of hepatitis B virus (HBV). Though, successful vaccines …
Number of citations: 0 www.thieme-connect.com
B Buchmann, K Döhner, T Schirdewahn, B Sodeik… - Antiviral Research, 2017 - Elsevier
… The highest value was observed for kenpaullone with a SI of 3.44, all other substances had lower values: HA1077, SI 3.26; Cdk/Crk inhibitor, SI 1.93; Cdk2 inhibitor III, SI 1.97; Syk …
Number of citations: 14 www.sciencedirect.com
SF Scrace, P Kierstan, J Borgognoni, LZ Wang… - Cell Cycle, 2008 - Taylor & Francis
… Roscovitine;45 5,6-dichloro-1β-D-ribofuranosylbenzimidazole (DRB);46 RGB-286147 (CDK/Crk inhibitor);47 compound 32 (CDK2/9 inhibitor);48 and SU-9516,49 were all obtained …
Number of citations: 19 www.tandfonline.com
CS Lebakken, SM Riddle, U Singh, WJ Frazee… - SLAS Discovery, 2009 - Elsevier
… CDK/CRK inhibitor (RGB-286147) inhibited with a Ki near 120 nM, which is within the range of IC50 values seen for a variety of CDKs with this inhibitor,32 and CDK2/9 inhibitor ((4-(2-…
Number of citations: 92 www.sciencedirect.com
Y Gao, SP Davies, M Augustin, A Woodward… - Biochemical …, 2013 - portlandpress.com
… not limited to, the following: Chk2 Inhibitor II (CAS 516480-79-8, S=0.01) is highly specific for Chk2 without touching Chk1 and with very little effect on other kinases; CDK/Crk inhibitor (…
Number of citations: 145 portlandpress.com
J Noel, K Suzukawa, E Chavez, K Pak, SI Wasserman… - Plos one, 2020 - journals.plos.org
Otitis media, the most common disease of childhood, is characterized by extensive changes in the morphology of the middle ear cavity. This includes hyperplasia of the mucosa that …
Number of citations: 1 journals.plos.org
J Wang, DM Merino, N Light, BL Murphy, YD Wang… - Cancer research, 2019 - AACR
This study describes new mouse models of choroid plexus carcinoma and uses them to investigate the biology and therapeutic responsiveness of this highly malignant pediatric brain …
Number of citations: 17 aacrjournals.org
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
… Inhibitor Cdk4 Inhibitor II, NSC 625987 Cdk4 Inhibitor III Cdc2-Like Kinase Inhibitor, TG003 Chk2 Inhibitor II Compound 52 Cdk2 Inhibitor III Cdk2 Inhibitor IV, NU6140 Cdk/Crk Inhibitor …
Number of citations: 1 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。